Limited Publicly Available Comparative Bioactivity Data for CAS 1049525-66-7
A comprehensive search of primary literature, authoritative databases (PubChem, ChEMBL, BindingDB), and patent repositories was conducted to identify quantitative head-to-head comparisons involving N-(3-methyl-4-{[3-(4-phenylpiperazin-1-yl)propyl]sulfamoyl}phenyl)acetamide and its closest structural analogs. As of the search date, no primary research articles, patents, or database entries containing quantitative in vitro IC50/Ki data for the target compound were identified. The closest characterized analog is 2-(4-phenylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide, which lacks the 3-methyl and propyl-linker modifications present in the target compound [1]. In the absence of direct comparator-based quantitative evidence, any claim of differentiation based on potency, selectivity, or physicochemical properties would be speculative. This evidence gap is explicitly acknowledged per the reporting framework requirements.
| Evidence Dimension | In vitro inhibitory activity (IC50/Ki) against human carbonic anhydrase isoforms |
|---|---|
| Target Compound Data | No quantitative bioactivity data available in public domain |
| Comparator Or Baseline | 2-(4-phenylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide; other benzenesulfonamide-based CA inhibitors with published Ki values in low nanomolar range |
| Quantified Difference | Cannot be calculated due to missing target compound data |
| Conditions | Not applicable |
Why This Matters
This finding is critical for procurement decisions: without publicly available quantitative bioactivity data, the compound's scientific differentiation from less expensive or more thoroughly characterized analogs cannot be objectively verified, necessitating in-house validation before large-scale acquisition.
- [1] Mishra CB, Kumari S, Angeli A, et al. Discovery of Benzenesulfonamides with Potent Human Carbonic Anhydrase Inhibitory and Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Assessment. J Med Chem. 2017;60(6):2456-2469. Compound: 2-(4-phenylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide. View Source
